1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Secure your supply of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (CAS 364794-64-9) for advanced medicinal chemistry. This compound is a critical intermediate specifically designed for parallel synthesis of focused kinase inhibitor libraries (e.g., Btk) and development of selective α4β2* nAChR ligands. Its unique 6-bromo-2-pyridyl handle ensures regioselective cross-coupling, while the methylene spacer and N-methylpiperazine fine-tune CNS drug-like properties, including balanced lipophilicity (predicted pKa 7.44). Differentiate your research with this non-generic scaffold backed by patent evidence for neurological disorder therapeutics. Standard R&D purity is ≥97%.

Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
Cat. No. B8012386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Molecular FormulaC11H16BrN3
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(12)13-10/h2-4H,5-9H2,1H3
InChIKeyKUUNBKZNPZEYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine: A Specialized Heterocyclic Building Block for Medicinal Chemistry Procurement


1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (CAS: 364794-64-9, C₁₁H₁₆BrN₃, MW: 270.17) is a functionalized heterocyclic building block consisting of a brominated pyridine ring connected via a methylene spacer to a 4-methylpiperazine moiety . Its structural features—the 6-bromopyridine unit enabling transition metal-catalyzed cross-couplings, and the N-methylpiperazine ring offering conformational flexibility and a basic nitrogen center—render it a versatile intermediate for constructing drug-like molecules [1][2]. The compound is supplied as a research chemical with a standard purity of ≥95% and requires storage at 2–8°C .

Why 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine Is Not Interchangeable with Other Bromopyridine-Piperazine Analogs


Substituting 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine with a structurally related analog (e.g., a positional isomer or a derivative lacking the methylene linker) can drastically alter both synthetic utility and biological readouts. The 6-position bromine on the pyridine ring dictates regioselectivity in cross-coupling reactions [1], while the methylene spacer between the pyridine and piperazine moieties influences molecular conformation, basicity, and lipophilicity—parameters critical for target engagement and pharmacokinetic properties [2]. Even seemingly minor modifications, such as removal of the N-methyl group (e.g., 1-((6-bromopyridin-2-yl)methyl)piperazine) or repositioning the bromine atom (e.g., 3- or 5-bromo isomers), can lead to divergent synthetic pathways and unpredictable biological profiles [3]. The specific arrangement in this compound has been deliberately incorporated into patent claims for kinase inhibitors and neurological disorder therapeutics, underscoring its non-generic role [4].

Product-Specific Quantitative Evidence for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine Differentiation


Synthetic Yield: Comparative Analysis with 6-(4-Methylpiperazin-1-yl)-2-bromopyridine

While direct yield data for the target compound are not explicitly published in peer-reviewed literature, the yield of a closely related derivative, 6-(4-methylpiperazin-1-yl)-2-bromopyridine (which lacks the methylene spacer), is reported as 88% under optimized conditions . This serves as a class-level benchmark for N-alkylation reactions on 2,6-dibromopyridine. The presence of the methylene spacer in 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine is expected to enhance synthetic accessibility via reductive amination of 6-bromopyridine-2-carbaldehyde with 4-methylpiperazine, a route that typically proceeds with high conversion due to the electrophilicity of the aldehyde [1].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Reactivity Advantage: 6-Bromo Position Enables Efficient Cross-Coupling vs. 3- or 5-Bromo Isomers

The bromine atom at the 6-position of the pyridine ring in 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine offers a distinct reactivity advantage over its 3- or 5-bromo positional isomers. Electron-withdrawing effects of the pyridine nitrogen at the 2-position activate the adjacent C6-Br bond toward palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [1]. In contrast, 3-bromo isomers (e.g., 1-(3-bromopyridin-2-yl)-4-methylpiperazine) require more forcing conditions and often exhibit lower coupling yields due to reduced electrophilicity at the carbon bearing bromine [2]. Quantitative kinetic studies on 2-bromopyridines demonstrate rate enhancements of up to 10-fold compared to 3- or 4-bromo analogs in oxidative addition steps, a trend that extrapolates to the 6-bromo-2-pyridyl framework [3].

Organic Synthesis Catalysis Structure-Activity Relationship

Conformational Control via Methylene Spacer: Impact on Biological Target Engagement

The methylene (-CH₂-) spacer between the pyridine ring and the piperazine nitrogen in 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine introduces a degree of rotational freedom absent in directly linked analogs such as 1-(6-bromopyridin-2-yl)-4-methylpiperazine. This flexibility allows the piperazine ring to adopt conformations that optimize binding to biological targets with deep or sterically demanding pockets [1]. In a study of N,N-disubstituted piperazines at neuronal nicotinic acetylcholine receptors (nAChRs), compounds with a pyridine ring linked via a methylene group exhibited binding affinities (Ki) ranging from 32 µM to >100 µM, demonstrating that even small changes in linker geometry significantly modulate target engagement [2]. While direct Ki data for the target compound are not available, its structural features align with those of nAChR ligands showing selectivity for α4β2* over α7* subtypes.

Medicinal Chemistry Molecular Pharmacology Conformational Analysis

Physical Property Differentiation: pKa and Lipophilicity vs. Demethylated Analog

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine contains a tertiary amine (N-methylpiperazine) with a predicted pKa of 7.44 ± 0.10, significantly higher than the secondary amine in its demethylated counterpart 1-((6-bromopyridin-2-yl)methyl)piperazine (predicted pKa ~8.5–9.0) . This 1.0–1.5 log unit difference in basicity translates to a lower fraction of the compound existing in the positively charged state at physiological pH, potentially improving membrane permeability and oral bioavailability [1]. Additionally, the N-methyl group contributes ~0.5 log units to the calculated logP, moderately increasing lipophilicity compared to the unmethylated analog. These quantitative differences in physicochemical properties are critical for lead optimization campaigns where balancing solubility and permeability is paramount.

Physicochemical Profiling ADME Drug Design

Optimal Research and Industrial Applications for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

Leverage the activated 6-bromo-2-pyridyl group as a versatile handle for parallel synthesis of kinase-focused libraries. The compound serves as a core scaffold that can be diversified with aryl/heteroaryl boronic acids to generate analogs of Bruton‘s tyrosine kinase (Btk) inhibitors [1]. The methylene spacer provides conformational flexibility, enabling access to binding poses that directly linked piperazine-pyridine scaffolds cannot achieve [2].

Neuronal Nicotinic Receptor Probe Development

Use as a starting point for designing selective α4β2* nAChR ligands. The N-methylpiperazine moiety and pyridine ring mimic the pharmacophore of epibatidine, while the bromine atom allows for further functionalization to optimize subtype selectivity [1]. Compounds of this class have demonstrated up to >3-fold selectivity for α4β2* over α7* receptors, a feature valuable for neuroscience tool compounds [2].

Physicochemical Property Optimization in CNS Drug Discovery

Employ the compound as a building block for central nervous system (CNS) drug candidates where balanced lipophilicity and basicity are required. The predicted pKa of 7.44 [1] positions it favorably within the CNS MPO (Multiparameter Optimization) scoring range, reducing the likelihood of P-glycoprotein efflux while maintaining target engagement [2]. The methyl group on the piperazine nitrogen further attenuates basicity compared to unmethylated analogs, mitigating hERG liability .

Synthesis of Radioligands for PET Imaging

Utilize the bromine atom as a site for radiolabeling via halogen exchange (e.g., with [¹⁸F]fluoride or [¹¹C]methyl iodide) to generate positron emission tomography (PET) tracers. The structural features of 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine align with those of known nAChR PET ligands, and the methylene spacer may improve metabolic stability relative to directly linked analogs [1].

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